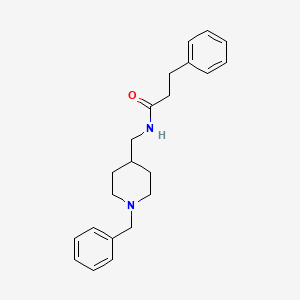
N-((1-benzylpiperidin-4-yl)methyl)-3-phenylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-((1-benzylpiperidin-4-yl)methyl)-3-phenylpropanamide” is a complex organic compound. While there isn’t a direct match for this specific compound in the search results, there are related compounds that share similar structural elements . For instance, “N-(1-Benzylpiperidin-4-yl)-6,7-dimethoxy-2-(4-methyl-1,4-diazepan-1-yl)quinazolin-4-amine” is a compound that contains a 1-benzylpiperidin-4-yl group .
Synthesis Analysis
The synthesis of similar compounds involves various intra- and intermolecular reactions . For instance, the synthesis of “N′-(1-benzylpiperidin-4-yl)acetohydrazide” involves the reaction of acetylhydrazide with 1-(phenylmethyl)-piperidin-4-one in ethanol .Molecular Structure Analysis
The molecular structure of related compounds has been studied using techniques like NMR spectroscopy and single-crystal X-ray diffraction . For example, “N′-(1-benzylpiperidin-4-yl)acetohydrazide” crystallizes with four crystallographically unique molecules in the asymmetric unit .Chemical Reactions Analysis
The chemical reactions involving similar compounds are diverse and can lead to the formation of various piperidine derivatives . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds can vary widely. For example, “N-(1-Benzylpiperidin-4-yl)-6,7-dimethoxy-2-(4-methyl-1,4-diazepan-1-yl)quinazolin-4-amine” has a molecular weight of 490.65 .Wissenschaftliche Forschungsanwendungen
Acetylcholinesterase Inhibitors for Alzheimer's Disease
Research has highlighted the synthesis and structure-activity relationships of compounds related to N-((1-benzylpiperidin-4-yl)methyl)-3-phenylpropanamide, particularly in the development of acetylcholinesterase (AChE) inhibitors. These compounds, including pyridazine analogues, have been investigated for their potential in treating Alzheimer's disease due to their AChE inhibitory activity. One study demonstrated that structural modifications to these compounds could significantly enhance their potency and selectivity for AChE over butyrylcholinesterase (BuChE), with specific derivatives showing improved efficacy compared to the reference compound tacrine (J. Contreras et al., 2001).
Asymmetric Synthesis of 3-Aminopiperidine Derivatives
Another area of research involves the asymmetric hydrogenation of enamides related to N-((1-benzylpiperidin-4-yl)methyl)-3-phenylpropanamide, aiming to produce enantioenriched 3-aminopiperidine derivatives. These derivatives are valuable in pharmaceutical development due to their presence in various natural products and drugs with broad biological activities. Techniques utilizing rhodium catalysis have been developed to achieve high yields and enantiomeric excesses, providing an efficient method for synthesizing these structurally important units (Titouan Royal et al., 2016).
Novel Histone Deacetylase Inhibitors
The compound has also been implicated in the design and synthesis of novel histone deacetylase (HDAC) inhibitors, such as MGCD0103 (N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide). These inhibitors play a significant role in cancer therapy by regulating gene expression through histone acetylation. MGCD0103, in particular, has shown potency against HDACs 1-3 and 11, demonstrating anticancer activity in vitro and in vivo, and has proceeded to clinical trials (Nancy Z. Zhou et al., 2008).
Antimicrobial and Antifungal Agents
Compounds derived from 3-phenylpropanamide have been evaluated for their antimicrobial and antifungal properties. Specific derivatives have shown potent activity against a range of bacterial and fungal strains, indicating their potential as lead compounds for developing new antimicrobial agents (N. Fuloria et al., 2009).
Anticancer Activity
Additionally, research into phenylpropanamides and their analogs has explored their anticancer properties. Studies have involved the synthesis and biological evaluation of various derivatives, assessing their efficacy against multiple cancer cell lines. Some compounds have exhibited moderate to excellent anticancer activity, offering promising avenues for further investigation and drug development (B. Ravinaik et al., 2021).
Safety And Hazards
The safety and hazards associated with similar compounds depend on their specific chemical structure and properties. For instance, “N-(1-Benzylpiperidin-4-yl)-6,7-dimethoxy-2-(4-methyl-1,4-diazepan-1-yl)quinazolin-4-amine” is associated with hazard statements H302-H315-H319-H335, indicating potential hazards related to harmful ingestion, skin irritation, eye irritation, and respiratory irritation .
Zukünftige Richtungen
The future research directions in this field involve the synthesis of new analgesics derived from Fentanyl, with the aim of developing compounds with reduced side effects but which remain potent analgesics . The development of multi-target-directed ligands (MTDLs) that can simultaneously modulate multiple biological targets is also a promising area of research .
Eigenschaften
IUPAC Name |
N-[(1-benzylpiperidin-4-yl)methyl]-3-phenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O/c25-22(12-11-19-7-3-1-4-8-19)23-17-20-13-15-24(16-14-20)18-21-9-5-2-6-10-21/h1-10,20H,11-18H2,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZELDYMZAHBPCCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)CCC2=CC=CC=C2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(1-benzylpiperidin-4-yl)methyl]-3-phenylpropanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[3,4-Bis(4-methoxyphenyl)pyrazol-1-yl]-[3-(trifluoromethyl)phenyl]methanone](/img/structure/B2809553.png)
![5-chloro-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)thiophene-2-carboxamide](/img/structure/B2809556.png)
![3-chloro-N'-[1-(3-chloro-4-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide](/img/structure/B2809557.png)
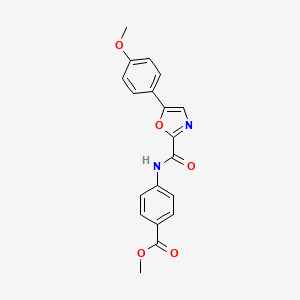
![1-[(4-Aminophenyl)methyl]piperidin-4-ol](/img/structure/B2809559.png)
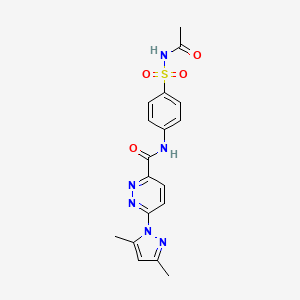
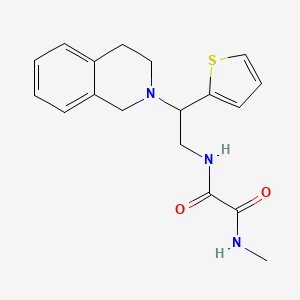

![10-(2-propynyl)-10H-pyrido[3,2-b][1,4]benzothiazine](/img/structure/B2809566.png)
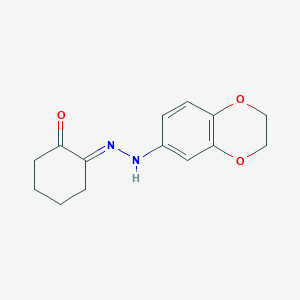

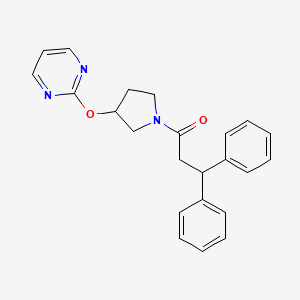
![(2E,4E)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-(2-nitrophenyl)penta-2,4-dienenitrile](/img/structure/B2809572.png)
![1-(4-methylbenzyl)-4-(4-methylpiperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2809573.png)